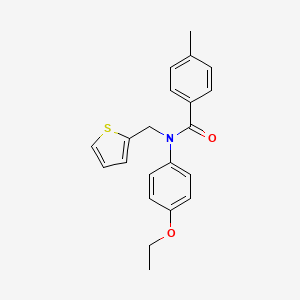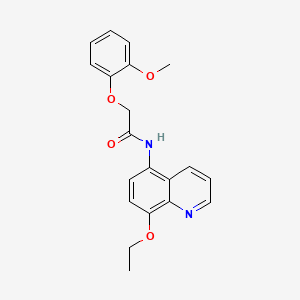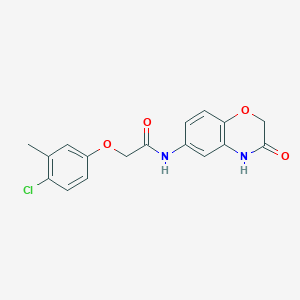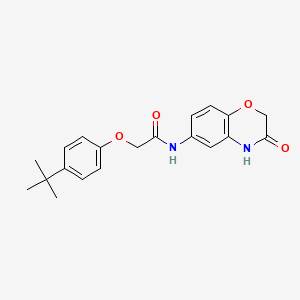![molecular formula C19H15N3OS2 B11336245 2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11336245.png)
2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide: is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One approach starts with the reaction of 2-bromo-3-cyano-6-(thiophen-2-yl)pyridine with thiourea to form the corresponding thiosemicarbazide. Subsequent condensation with 2-methylbenzaldehyde yields the target compound.
Reaction Conditions::Step 1: Reaction of 2-bromo-3-cyano-6-(thiophen-2-yl)pyridine with thiourea.
Step 2: Condensation of the resulting thiosemicarbazide with 2-methylbenzaldehyde.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for large-scale manufacturing.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield different derivatives.
Substitution: Substituents on the pyridine ring may be replaced by other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on reaction conditions, but derivatives with modified functional groups are likely.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for designing new molecules.
Biology: Investigating biological interactions and pathways.
Medicine: Potential anticancer properties (as seen in related derivatives).
Industry: In the development of novel materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways critical for cell survival and proliferation.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H15N3OS2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H15N3OS2/c1-13-5-2-3-6-15(13)21-18(23)12-25-19-14(11-20)8-9-16(22-19)17-7-4-10-24-17/h2-10H,12H2,1H3,(H,21,23) |
InChI Key |
NCWUBMXLQYZMTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C=CC(=N2)C3=CC=CS3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11336166.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B11336171.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336174.png)
![N-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336181.png)


![3-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11336197.png)
![N-(4-ethoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336199.png)


![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-propoxybenzamide](/img/structure/B11336230.png)
![3-[(2-Phenoxyethyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B11336235.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbutanamide](/img/structure/B11336237.png)
